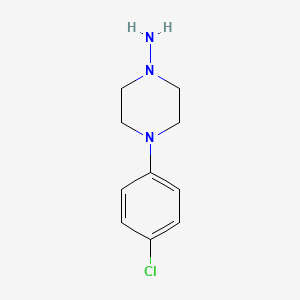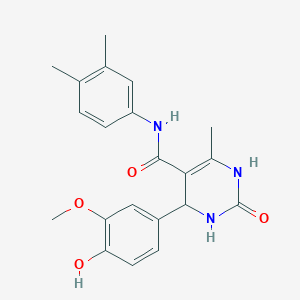
1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-hydroxypropyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as HPTTQ, is a chemical compound that has shown potential in scientific research applications.
科学的研究の応用
Antibacterial and Antimicrobial Activities
Compounds with structural similarities have been synthesized and evaluated for their antibacterial and antimicrobial activities. For example, derivatives of 1,2,3-diazaborine have shown activities against bacteria both in vitro and in vivo, indicating potential for developing new antibacterial agents (Grassberger, Turnowsky, & Hildebrandt, 1984). Similarly, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have demonstrated potent antibacterial activity, suggesting their utility in antimicrobial applications (Al-Abdullah et al., 2014).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of tetrahydroquinoline and related structures has been extensive. For instance, studies on the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles highlight innovative approaches to constructing THIQ derivatives, which are important structural components in many active natural alkaloids with various biological activities (Lerestif et al., 1999).
Structural and Spectral Studies
Studies on the structural and spectral characteristics of compounds like mononuclear manganese(II) and zinc(II) complexes provide insights into the coordination chemistry and electronic structures of metal complexes involving nitrogen-containing heterocycles (Chai et al., 2017). These insights can be instrumental in designing materials for catalysis, magnetic applications, and more.
Chiral Capillary Electrophoresis
Research involving chiral substances similar to the compound of interest demonstrates the use of chiral capillary electrophoresis for analyzing enantiomers, indicating a stereoselective metabolism for certain drugs. This method could potentially be applied to study the stereochemistry of similar compounds (Zaugg & Thormann, 2001).
特性
IUPAC Name |
1-(3-hydroxypropyl)-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-6-4-7-14(12-13)17-19-18(22)15-8-2-3-9-16(15)20(17)10-5-11-21/h4,6-7,12,21H,2-3,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMBDMBZGRDFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCCO)CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


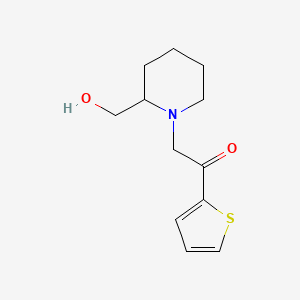
![2-Chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B2853020.png)
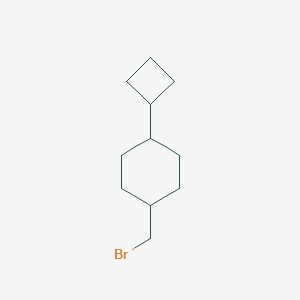

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2853025.png)
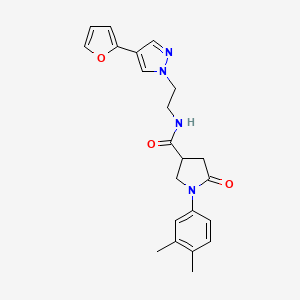
![2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B2853028.png)

![4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2853032.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2853033.png)
![3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine](/img/structure/B2853034.png)
